3-Amino-2,4,6-trifluorophenol
Overview
Description
3-Amino-2,4,6-trifluorophenol: is a chemical compound with the molecular formula C6H4F3NO . It is characterized by the presence of three fluorine atoms, an amino group, and a hydroxyl group attached to a benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the nucleophilic aromatic substitution reaction where a precursor compound, such as 2,4,6-trifluoronitrobenzene, is reacted with ammonia under controlled conditions to replace the nitro group with an amino group .
Industrial Production Methods: Industrial production of 3-Amino-2,4,6-trifluorophenol may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This often involves the use of specialized reactors and purification techniques to isolate the desired compound .
Chemical Reactions Analysis
Types of Reactions: 3-Amino-2,4,6-trifluorophenol undergoes various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form corresponding aniline derivatives.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products Formed:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of aniline derivatives.
Substitution: Formation of substituted phenols with various functional groups.
Scientific Research Applications
3-Amino-2,4,6-trifluorophenol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Amino-2,4,6-trifluorophenol involves its interaction with molecular targets through its functional groups. The amino group can form hydrogen bonds, while the fluorine atoms can participate in halogen bonding. These interactions can influence the compound’s binding affinity and specificity towards various biological targets, affecting pathways involved in cellular processes .
Comparison with Similar Compounds
2,4,6-Trifluorophenol: Lacks the amino group, making it less reactive in certain chemical reactions.
3-Amino-2,4,6-trichlorophenol: Contains chlorine atoms instead of fluorine, resulting in different chemical properties and reactivity.
3-Amino-4-fluorophenol: Has only one fluorine atom, leading to different electronic and steric effects.
Uniqueness: 3-Amino-2,4,6-trifluorophenol is unique due to the presence of three fluorine atoms, which significantly influence its chemical reactivity and interactions. The combination of amino and hydroxyl groups further enhances its versatility in various chemical reactions and applications .
Properties
IUPAC Name |
3-amino-2,4,6-trifluorophenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4F3NO/c7-2-1-3(8)6(11)4(9)5(2)10/h1,11H,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRJOEUOVPLIHLU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1F)O)F)N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4F3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601302584 | |
Record name | Phenol, 3-amino-2,4,6-trifluoro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601302584 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
113512-72-4 | |
Record name | Phenol, 3-amino-2,4,6-trifluoro- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=113512-72-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Phenol, 3-amino-2,4,6-trifluoro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601302584 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-amino-2,4,6-trifluorophenol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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